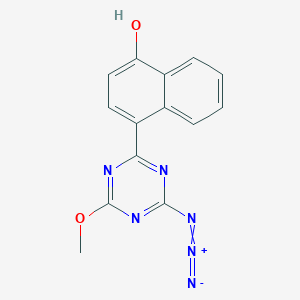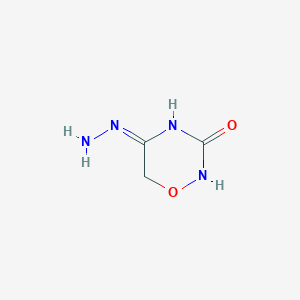
4-(Diethylamino)-5-(1-ethoxyethoxy)-5-methylhept-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-5-(1-ethoxyethoxy)-5-methylhept-3-EN-2-one is a complex organic compound with a unique structure that includes diethylamino, ethoxyethoxy, and methylheptenone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-5-(1-ethoxyethoxy)-5-methylhept-3-EN-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of functional groups through reactions such as alkylation, esterification, and amination. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-5-(1-ethoxyethoxy)-5-methylhept-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4-(Diethylamino)-5-(1-ethoxyethoxy)-5-methylhept-3-EN-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-5-(1-ethoxyethoxy)-5-methylhept-3-EN-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-5-(1-ethoxyethoxy)-5-methylhept-3-EN-2-one can be compared with other compounds that have similar functional groups, such as:
- 4-(Diethylamino)-5-methylhept-3-EN-2-one
- 5-(1-ethoxyethoxy)-5-methylhept-3-EN-2-one
Uniqueness
The presence of both diethylamino and ethoxyethoxy groups in this compound makes it unique. This combination of functional groups imparts distinct chemical properties and reactivity, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61211-27-6 |
|---|---|
Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
4-(diethylamino)-5-(1-ethoxyethoxy)-5-methylhept-3-en-2-one |
InChI |
InChI=1S/C16H31NO3/c1-8-16(7,20-14(6)19-11-4)15(12-13(5)18)17(9-2)10-3/h12,14H,8-11H2,1-7H3 |
InChI Key |
BBRLWNURNSHKOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=CC(=O)C)N(CC)CC)OC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)

![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)






